1-Pentyne, 5-(2-propenyloxy)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
130018-34-7 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-prop-2-enoxypent-1-yne |
InChI |
InChI=1S/C8H12O/c1-3-5-6-8-9-7-4-2/h1,4H,2,5-8H2 |
InChI Key |
VQQOWEQSNADJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCC#C |
Origin of Product |
United States |
Foundational Significance and Unique Structural Attributes in Chemical Science
The foundational significance of 1-Pentyne (B49018), 5-(2-propenyloxy)- is rooted in the distinct and complementary reactivity of its two primary functional groups: the terminal alkyne (—C≡CH) and the allyl ether (—O—CH₂—CH=CH₂). The spatial separation of these groups by a flexible three-carbon aliphatic chain suggests that they can undergo reactions independently, allowing for selective chemical modifications.
The terminal alkyne is characterized by a carbon-carbon triple bond at the end of the carbon chain. solubilityofthings.com This structural feature imparts a notable acidity to the terminal hydrogen atom (pKa ≈ 25), a property not typically observed in alkanes or alkenes. study.comalfa-chemistry.com This acidity allows for the ready formation of a potent carbon-centered nucleophile, the acetylide anion, upon treatment with a strong base. solubilityofthings.comstudy.com This anion is a cornerstone in carbon-carbon bond-forming reactions, enabling the construction of more complex molecular frameworks. study.comlibretexts.org
Conversely, the allyl ether group consists of an ether linkage to an allylic carbon, which is a carbon atom adjacent to a carbon-carbon double bond. fiveable.me This arrangement confers unique reactivity upon the ether, making it susceptible to reactions such as acid-catalyzed cleavage and the Claisen rearrangement. fiveable.meslideshare.net The presence of the double bond also opens avenues for various addition reactions and polymerizations.
The combination of these two functional groups within a single molecule provides a powerful tool for synthetic chemists. It allows for orthogonal chemical strategies, where one functional group can be reacted selectively while the other remains intact for subsequent transformations. This bifunctionality is a key attribute that underpins its potential in various research domains.
Table 1: Representative Spectroscopic Data for Terminal Alkynes
| Spectroscopic Technique | Characteristic Absorption/Signal | Wavenumber/Chemical Shift | Notes |
|---|---|---|---|
| Infrared (IR) Spectroscopy | C≡C Stretch | 2100-2260 cm⁻¹ (weak) | This region has few other absorptions, making it diagnostic. libretexts.orgorgchemboulder.com |
| Infrared (IR) Spectroscopy | ≡C-H Stretch | 3260-3330 cm⁻¹ (strong, narrow) | A key indicator of a terminal alkyne. libretexts.orgorgchemboulder.com |
| ¹H NMR Spectroscopy | Alkynyl Proton (≡C-H) | δ 1.7-3.1 ppm | The proton is shielded due to the cylindrical π-electron cloud. libretexts.org |
Table 2: Representative Spectroscopic Data for Allyl Ethers
| Spectroscopic Technique | Characteristic Absorption/Signal | Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR Spectroscopy | =CH- (vinylic) | δ 5.8-6.0 | Complex multiplet due to coupling with other vinylic and allylic protons. |
| ¹H NMR Spectroscopy | =CH₂ (vinylic) | δ 5.1-5.4 | Two distinct signals are often observed for the two non-equivalent terminal vinylic protons. |
| ¹H NMR Spectroscopy | -O-CH₂- (allylic) | δ 3.9-4.1 | Typically a doublet, coupled to the adjacent vinylic proton. |
| ¹³C NMR Spectroscopy | =CH- (vinylic) | δ 133-135 | |
| ¹³C NMR Spectroscopy | =CH₂ (vinylic) | δ 116-118 | |
| ¹³C NMR Spectroscopy | -O-CH₂- (allylic) | δ 70-73 |
Contemporary Research Interests and Investigative Directions
Primary Synthetic Routes to 1-Pentyne, 5-(2-propenyloxy)- and Analogous Ethers
The construction of the ether bond in 1-Pentyne, 5-(2-propenyloxy)- is most commonly achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide.
Strategic Alkylation of Terminal Alkynes for 1-Pentyne, 5-(2-propenyloxy)- Formation
The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing 1-Pentyne, 5-(2-propenyloxy)-, the strategy involves the deprotonation of a terminal alkyne, such as 1-pentyne, to form a potent nucleophile, the acetylide anion. This is typically achieved using a strong base like sodium amide (NaNH₂) or sodium hydride (NaH). bartleby.comyoutube.com The resulting acetylide ion then reacts with an allyl halide, such as allyl bromide, in an SN2 reaction to form the desired ether.
The general reaction is as follows:
Deprotonation of the terminal alkyne: CH≡C(CH₂)₂CH₃ + NaH → Na⁺⁻C≡C(CH₂)₂CH₃ + H₂
Nucleophilic attack by the acetylide: Na⁺⁻C≡C(CH₂)₂CH₃ + BrCH₂CH=CH₂ → CH≡C(CH₂)₂O(CH₂)CH=CH₂ + NaBr
This method is effective because primary alkyl halides, like allyl bromide, are excellent substrates for SN2 reactions, minimizing the competing elimination reaction. masterorganicchemistry.com
Optimization of Reaction Parameters and Catalyst Systems
To maximize the yield and efficiency of the Williamson ether synthesis for compounds like 1-Pentyne, 5-(2-propenyloxy)-, several reaction parameters can be optimized. The choice of solvent is crucial; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred as they promote SN2 reactions. chem-station.com
The selection of the base for deprotonating the alcohol is also important. While sodium hydride is commonly used, other strong bases can also be employed. youtube.comtcichemicals.com The temperature of the reaction can also be controlled to favor the desired substitution product over potential elimination byproducts. libretexts.org
While the traditional Williamson ether synthesis does not typically require a catalyst, related reactions involving terminal alkynes can be facilitated by catalysts. For instance, copper catalysts, such as copper iodide (CuI), have been used in the synthesis of allenes from terminal alkynes, demonstrating their utility in activating the alkyne moiety. organic-chemistry.orgacs.org In some cases, phase-transfer catalysts can be employed to facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide. For example, the synthesis of 1-pentyne from 1,2-dibromopentane (B1585501) has been achieved with high conversion and selectivity using potassium hydroxide (B78521) in water with methyltrioctylammonium chloride as a phase-transfer catalyst. chemicalbook.com
| Parameter | Condition | Rationale |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Promotes SN2 reaction pathway. chem-station.com |
| Base | Strong base (e.g., NaH, NaNH₂) | Ensures complete deprotonation of the alkyne. bartleby.comyoutube.com |
| Substrate | Primary alkyl halide (e.g., Allyl bromide) | Minimizes competing E2 elimination reactions. masterorganicchemistry.com |
| Temperature | Varies; often optimized for specific reactants | Balances reaction rate and selectivity. libretexts.org |
| Catalyst | Phase-transfer catalyst (in some cases) | Facilitates reaction between different phases. chemicalbook.com |
Preparation of Key Alkyne and Allyl Alcohol Intermediates
The successful synthesis of 1-Pentyne, 5-(2-propenyloxy)- is contingent on the availability of its precursors: 1-pentyne and a derivatized allyl alcohol.
Synthesis Routes for 1-Pentyne
1-Pentyne, a terminal alkyne, is a key building block in organic synthesis. ontosight.ai It can be prepared through several methods, most notably through elimination reactions of dihaloalkanes. libretexts.org
One common route involves the double dehydrohalogenation of a vicinal dihalide, such as 1,2-dibromopentane. This reaction is typically carried out using a strong base. libretexts.org For instance, reacting 1,2-dibromopentane with a strong base like sodium amide in liquid ammonia (B1221849) will produce 1-pentyne. libretexts.org The use of a very strong base ensures the formation of the terminal alkyne, which is trapped as its sodium salt and can be liberated by the addition of a mild acid. libretexts.org
Alternatively, 1-pentyne can be synthesized from acetylene (B1199291). This involves the alkylation of the acetylide anion, formed by treating acetylene with a strong base like sodium amide, with an appropriate alkyl halide, such as a propyl halide. bartleby.com
A specific laboratory preparation involves the dehydrohalogenation of 1,2-dibromopentane using potassium hydroxide in water at 120°C with a phase-transfer catalyst, resulting in an 80.9% yield of 1-pentyne. chemicalbook.com
| Starting Material | Reagents | Product | Key Features |
| 1,2-Dibromopentane | Strong base (e.g., NaNH₂) | 1-Pentyne | Double dehydrohalogenation. libretexts.org |
| 1,2-Dibromopentane | KOH, water, phase-transfer catalyst | 1-Pentyne | High yield and selectivity. chemicalbook.com |
| Acetylene | NaNH₂, Propyl halide | 1-Pentyne | Alkylation of acetylide anion. bartleby.com |
| 1-Pentene | 1. Halogenation (e.g., Br₂) 2. Double dehydrohalogenation | 1-Pentyne | Two-step process from an alkene. libretexts.org |
Derivatization of Allyl Alcohol for Etherification Reactions
For the Williamson ether synthesis, the allyl group is typically introduced in the form of an allyl halide. This requires the conversion of allyl alcohol into a more reactive species. A common method is the conversion of the alcohol to an allyl halide, such as allyl bromide or allyl chloride. This can be achieved using various halogenating agents.
While the direct use of allyl alcohol in some coupling reactions is possible, for the SN2 reaction with an acetylide, an allyl halide is the preferred electrophile. The hydroxyl group of allyl alcohol is a poor leaving group, whereas halides are excellent leaving groups, facilitating the nucleophilic attack by the acetylide.
Recent advancements have also shown methods for the synthesis of allylic alcohols from terminal alkynes, which could be a consideration in alternative synthetic designs. acs.org
Chemical Reactivity and Mechanistic Pathways of 1 Pentyne, 5 2 Propenyloxy
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne is characterized by its acidic proton and the electron-rich triple bond, making it susceptible to both deprotonation-functionalization sequences and electrophilic additions.
The triple bond of the alkyne in 1-pentyne (B49018), 5-(2-propenyloxy)- can undergo electrophilic addition reactions. The addition of hydrogen halides (HX) and halogens (X₂) across the carbon-carbon triple bond are characteristic reactions of alkynes.
Hydrohalogenation: The reaction with hydrogen halides such as HBr or HCl proceeds via an electrophilic addition mechanism. libretexts.org The initial attack of the electrophile (H⁺) on the alkyne leads to the formation of a vinylic carbocation intermediate. numberanalytics.com This intermediate is then attacked by the halide nucleophile (X⁻). Consistent with Markovnikov's rule, the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the more substituted internal carbon, yielding a vinyl halide. rsc.orglibretexts.org A second addition of HX can occur, typically with less facility, to form a geminal dihalide.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to the alkyne is also an electrophilic addition. The reaction is thought to proceed through a bridged halonium ion intermediate. libretexts.org Nucleophilic attack by a halide ion results in anti-addition, leading to the formation of a trans-dihaloalkene. chemistrysteps.com Given that the resulting alkene is also reactive towards halogens, the reaction can proceed further to yield a tetrahaloalkane if an excess of the halogen is used. libretexts.org It is often challenging to stop the reaction cleanly at the dihalide stage. libretexts.org
Furthermore, oxidative halogenation methods can be employed to synthesize 1-haloalkynes. thieme-connect.comorganic-chemistry.org For instance, using an oxidant like chloramine-B with a halide source such as KI or NaBr allows for the direct halogenation of the terminal alkyne, producing 1-iodo- or 1-bromo-5-(2-propenyloxy)-1-pentyne. thieme-connect.com
| Reaction Type | Reagent | Intermediate | Initial Product | Final Product (with excess reagent) |
|---|---|---|---|---|
| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinylic Carbocation | 2-Halo-5-(2-propenyloxy)-1-pentene | 2,2-Dihalo-5-(2-propenyloxy)pentane |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Bridged Halonium Ion | (E)-1,2-Dihalo-5-(2-propenyloxy)-1-pentene | 1,1,2,2-Tetrahalo-5-(2-propenyloxy)pentane |
| Oxidative Halogenation | KI / Chloramine-B | N/A (Direct functionalization) | 1-Iodo-5-(2-propenyloxy)-1-pentyne | N/A |
Transition metal catalysis provides a powerful toolkit for the selective functionalization of terminal alkynes. nih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance.
Sonogashira Coupling: One of the most prominent reactions is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Applying this to 1-pentyne, 5-(2-propenyloxy)- allows for the direct attachment of various aryl or vinyl substituents to the alkyne terminus, providing access to a wide array of more complex structures. nih.govrsc.org
Other Metal-Catalyzed Reactions: A variety of other metal-catalyzed transformations are possible. For example, copper-catalyzed amidation can convert the terminal alkyne directly into an ynamide. nih.gov Iron and cobalt catalysts can promote the dimerization of terminal alkynes, leading to the formation of 1,3-enynes. frontiersin.orgnih.gov These dimerizations can be controlled to produce either linear (head-to-head) or branched (head-to-tail) isomers depending on the catalyst and ligand system employed. nih.gov Additionally, palladium-catalyzed alkoxycarbonylation can transform the alkyne into a β-alkoxyacrylate, which is a valuable synthetic intermediate. nih.gov
| Reaction Name | Catalyst System | Coupling Partner | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Pd(0) / Cu(I) / Amine Base | Aryl/Vinyl Halide | Disubstituted Alkyne |
| Oxidative Dimerization (Glaser-Hay) | Cu(I) / TMEDA / O₂ | Another Alkyne Molecule | 1,3-Diyne |
| Head-to-Tail Dimerization | Iron or Cobalt Complexes | Another Alkyne Molecule | Branched 1,3-Enyne |
| Alkoxycarbonylation | Palladium(II) / Ligand | Alcohol / CO | β-Alkoxyacrylate |
Transformations Centered on the Allylic Ether Functional Group
The allylic ether functionality is a versatile handle for synthetic transformations, primarily through sigmatropic rearrangements and metal-catalyzed allylic substitutions.
Claisen Rearrangement: The molecule 1-pentyne, 5-(2-propenyloxy)- contains an allyl ether, but not the allyl vinyl ether required for a classic Claisen rearrangement. masterorganicchemistry.comlibretexts.org However, the alkyne moiety can participate in related rearrangements. The thieme-connect.comthieme-connect.com-sigmatropic rearrangement of allyl alkynyl ethers is known to occur rapidly even at low temperatures. nih.govrsc.org This suggests that 1-pentyne, 5-(2-propenyloxy)- is a substrate primed for a tandem isomerization-Claisen rearrangement. For instance, a gold(I) catalyst could promote the hydroalkoxylation of an alkyne with an allylic alcohol to generate an allyl vinyl ether in situ, which then undergoes a Claisen rearrangement. nih.govrsc.org In a related process, a base-induced elimination from a suitable precursor could generate an allyl alkynyl ether, which immediately rearranges to an allenyl ketene (B1206846) intermediate. nih.gov
Oxy-Cope Rearrangement: The classic Oxy-Cope rearrangement involves the thieme-connect.comthieme-connect.com-sigmatropic rearrangement of a 1,5-dien-3-ol. wikipedia.orgnrochemistry.com While 1-pentyne, 5-(2-propenyloxy)- is not a direct substrate, it can be converted into one. Hydration of the alkyne moiety (e.g., via oxymercuration) would produce a ketone. Subsequent nucleophilic addition of a vinyl organometallic reagent to the ketone would generate the requisite 1,5-dien-3-ol skeleton, poised for an Oxy-Cope or its powerful anionic variant, which proceeds at much lower temperatures. wikipedia.orgtcichemicals.com
Tsuji-Trost Reaction: The allylic ether group can be activated by a palladium(0) catalyst to undergo substitution reactions, a process known as the Tsuji-Trost reaction or palladium-catalyzed allylic alkylation. wikipedia.orgorganic-chemistry.org The mechanism begins with the coordination of the Pd(0) catalyst to the double bond of the allyl group, followed by oxidative addition. organic-chemistry.org This displaces the leaving group (in this case, the alkoxide derived from the pentynyl chain) and forms a η³-π-allyl-palladium(II) complex. wikipedia.org This electrophilic intermediate can then be attacked by a wide range of soft nucleophiles, such as stabilized enolates or amines, to form a new carbon-carbon or carbon-heteroatom bond. organic-chemistry.orgacs.org This reaction provides a powerful method for functionalizing the molecule at the allylic position.
Intermolecular Coupling Reactions and Cycloaddition Chemistry
The presence of both an alkyne and an alkene allows for a variety of intermolecular coupling and cycloaddition reactions, forming new ring systems and complex linear chains.
Intermolecular Coupling: As discussed previously (Section 3.1.2), Sonogashira coupling and catalytic dimerization represent key intermolecular coupling strategies focused on the alkyne. nih.govwikipedia.org
Cycloaddition Reactions: Both the alkyne and alkene moieties can participate in cycloaddition reactions.
[2+2+2] Cycloaddition: The terminal alkyne can undergo a metal-catalyzed trimerization with two other alkyne molecules to form a substituted benzene (B151609) ring. wikipedia.org It can also co-cyclize with an alkene and another alkyne to produce complex polycyclic systems.
[2+2] Cycloaddition: A gold(I)-catalyzed intermolecular [2+2] cycloaddition between the terminal alkyne and a separate alkene can yield a cyclobutene (B1205218) derivative. organic-chemistry.org Intramolecularly, a [2+2] cycloaddition between the alkyne and the tethered allyl group is also conceivable, likely under photochemical conditions, to produce a bicyclic system.
[3+2] Cycloaddition: The alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions. A classic example is the copper(I)-catalyzed Huisgen cycloaddition with an azide (B81097) to form a 1,2,3-triazole ring, a cornerstone of "click" chemistry. libretexts.org
[5+2] Cycloaddition: In more advanced applications, transition metal catalysts, often rhodium-based, can facilitate higher-order cycloadditions like the intramolecular [5+2] cycloaddition between a vinylcyclopropane (B126155) and an alkyne, a reaction class that could be accessed from 1-pentyne, 5-(2-propenyloxy)- through further synthetic manipulations. researchgate.net
Oxidative and Reductive Transformations of 1-Pentyne, 5-(2-propenyloxy)-
The dual functionality of 1-Pentyne, 5-(2-propenyloxy)- allows for selective transformations at either the alkyne or the allyl group.
Oxidative Transformations:
The allylic ether portion of the molecule is susceptible to oxidation. The use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a known method for the oxidation of allylic ethers, which can lead to the corresponding carbonyl compounds. cdnsciencepub.com This process is believed to proceed via hydride abstraction from the carbon alpha to the ether oxygen, generating a stabilized allylic cation. cdnsciencepub.com For primary allylic ethers, further oxidation to form an ester is also possible with excess DDQ. cdnsciencepub.com
Another method for the deprotective oxidation of allylic ethers involves the use of iodine in the presence of water. This system has been shown to effectively convert allylic ethers into α,β-unsaturated ketones or aldehydes. rsc.orgrsc.org A proposed mechanism for this transformation suggests that water acts as the oxygen source for the newly formed carbonyl group. rsc.orgrsc.org
While specific studies on the oxidation of 1-Pentyne, 5-(2-propenyloxy)- are not extensively documented, the established reactivity of allylic ethers suggests that it would likely undergo similar transformations to yield unsaturated carbonyl compounds, while potentially leaving the alkyne group intact under carefully controlled conditions.
Reductive Transformations:
Reductive transformations of 1-Pentyne, 5-(2-propenyloxy)- can also be envisaged. A significant reductive process in the context of its reactivity is reductive elimination, particularly in metal-catalyzed reactions. For instance, in cobalt-mediated oxidative cyclization reactions of enynes, a key step involves the reductive elimination from a cobaltacycle intermediate to form the final product. acs.org This step effectively reduces the metal center's oxidation state while forming a new carbon-carbon bond.
The selective reduction of the alkyne or alkene functionality is also a plausible transformation. Standard catalytic hydrogenation methods could be employed, with the choice of catalyst and conditions determining the selectivity. For example, Lindlar's catalyst is commonly used for the syn-selective reduction of alkynes to cis-alkenes, while other catalysts like palladium on carbon would typically reduce both the alkyne and alkene.
Below is a table summarizing potential oxidative and reductive transformations:
| Transformation Type | Reagent/Condition | Potential Product(s) |
| Oxidative | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | α,β-unsaturated aldehyde/ketone |
| Oxidative | Iodine/Water | α,β-unsaturated aldehyde/ketone |
| Reductive | Cobalt-catalyzed cyclization | Cyclized products via reductive elimination |
| Reductive | Catalytic Hydrogenation (e.g., Lindlar's catalyst) | Diene or fully saturated ether |
Advanced Mechanistic Investigations and Kinetic Studies
The reactivity of enyne systems like 1-Pentyne, 5-(2-propenyloxy)- has been a subject of intense mechanistic and kinetic investigation, particularly in the realm of cobalt-catalyzed cycloaddition reactions. These studies provide deep insights into the reaction pathways and the factors that govern product formation.
Mechanistic Pathways of Cobalt-Catalyzed Enyne Cyclizations:
Density functional theory (DFT) calculations and experimental studies have elucidated the mechanism of cobalt-catalyzed intermolecular hydroarylation/cyclization of 1,6-enynes. acs.org The generally accepted mechanism for these transformations, which can be extended to 1-Pentyne, 5-(2-propenyloxy)-, involves the following key steps:
Intermediate Reactions: The cobaltacycle intermediate is a versatile species that can undergo several subsequent reactions, depending on the reaction partners and conditions. These can include insertion of another unsaturated molecule (like an alkene or alkyne) or a C-H activation event. nih.govmpg.de
Reductive Elimination: The final step of the catalytic cycle is typically a reductive elimination from the cobalt center, which forms the final organic product and regenerates the active cobalt(I) catalyst. acs.org
A simplified representation of the mechanistic steps in a cobalt-catalyzed enyne cyclization is provided below:
| Mechanistic Step | Description |
| Ligand Dissociation/Substrate Coordination | A ligand on the cobalt(I) precatalyst dissociates to allow for the coordination of the enyne substrate. |
| Oxidative Cyclization | The cobalt(I) center undergoes oxidative addition with the enyne to form a cobalt(III) metallacyclopentene intermediate. |
| Coupling Partner Interaction | The cobaltacycle reacts with another molecule (e.g., an alkene, alkyne, or arene). |
| Reductive Elimination | The final product is formed through reductive elimination from the cobalt center, regenerating the active Co(I) catalyst. |
Kinetic Studies:
Kinetic studies on related cobalt-catalyzed enyne reactions have provided valuable quantitative data. For example, variable time normalization analysis (VTNA) has been used to determine the reaction's dependence on the concentrations of the catalyst, substrate, and any activators. nih.gov Kinetic isotope effect (KIE) experiments, often using deuterated substrates, are crucial for identifying the turnover-limiting step. nih.gov For instance, a significant KIE observed when a C-H bond is deuterated indicates that C-H bond cleavage is involved in the rate-determining step. nih.gov Hammett studies, which involve varying the electronic properties of substituents on the aromatic rings of the substrates, can reveal the electronic demand of the transition state. nih.gov
These advanced mechanistic and kinetic investigations are fundamental to understanding and optimizing the chemical transformations of complex molecules like 1-Pentyne, 5-(2-propenyloxy)-, enabling the rational design of new synthetic methodologies.
Advanced Applications of 1 Pentyne, 5 2 Propenyloxy in Organic Synthesis
Building Block for the Construction of Complex Organic Architectures
The strategic placement of an alkyne and an alkene within the same molecule predestines 1-Pentyne (B49018), 5-(2-propenyloxy)- to serve as an ideal building block for constructing heterocyclic systems. One of the most significant applications is in the gold-catalyzed synthesis of polysubstituted furans. beilstein-journals.org The strong affinity of gold(I) catalysts for the alkyne moiety (a property known as carbophilicity) initiates a cyclization process. beilstein-journals.org
In a key study, researchers demonstrated that ynenyl allyl ethers, the class of compounds to which 1-Pentyne, 5-(2-propenyloxy)- belongs, undergo a gold(I)-catalyzed cycloisomerization reaction to afford highly functionalized furans. beilstein-journals.org The process is proposed to involve the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the ether oxygen. This step is followed by a Claisen-type rearrangement, a powerful carbon-carbon bond-forming reaction, which ultimately leads to the furan (B31954) product. beilstein-journals.org This method is notable for its ability to form quaternary carbon centers under mild conditions, a challenging task in organic synthesis. beilstein-journals.org The accessibility of the starting ynenyl allyl ethers further enhances the utility of this approach for creating diverse furan-based architectures. beilstein-journals.org
The reaction transforms a simple, acyclic ether into a complex heterocyclic ring system, demonstrating the compound's value as a foundational unit for more elaborate molecular structures.
Utility in Cascade and Tandem Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur sequentially in a single pot without the need to isolate intermediates. wikipedia.orgrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste. 1-Pentyne, 5-(2-propenyloxy)- is an excellent substrate for such sequences due to its dual functionality.
The gold-catalyzed conversion of ynenyl allyl ethers into furans is a prime example of a cascade process. beilstein-journals.org The reaction sequence is initiated by a single catalytic event—the activation of the alkyne by the gold(I) catalyst. This triggers a cascade of events:
Intramolecular Hydroalkoxylation: The ether oxygen atom attacks the gold-activated alkyne.
oregonstate.eduoregonstate.edu-Sigmatropic Rearrangement: The resulting intermediate undergoes a concerted Claisen-type rearrangement, which forms a new carbon-carbon and carbon-oxygen bond simultaneously. beilstein-journals.org
This sequence efficiently converts a linear starting material into a polysubstituted furan in a single synthetic operation. beilstein-journals.org The entire transformation showcases how the specific arrangement of functional groups in 1-Pentyne, 5-(2-propenyloxy)- facilitates complex bond reorganizations under catalytic conditions. Such cascade strategies are highly sought after in total synthesis for their ability to rapidly build molecular complexity. rsc.org The reaction avoids the step-by-step installation of functional groups, embodying the principles of modern, efficient synthesis. csic.es
Table 1: Gold(I)-Catalyzed Cycloisomerization of Substituted Ynenyl Allyl Ethers beilstein-journals.org
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | H | 2-allyl-4-methylfuran | 72 |
| 2 | CH₃ | H | H | 2-allyl-3,4-dimethylfuran | 75 |
| 3 | Ph | H | H | 2-allyl-4-methyl-3-phenylfuran | 81 |
| 4 | H | CH₃ | H | 2-(1-methylallyl)-4-methylfuran | 71 |
| 5 | H | H | CH₃ | 2-allyl-5-methyl-4-phenylfuran | 85 |
Synthesis of Multi-Functionalized Molecules and Chiral Intermediates
The application of 1-Pentyne, 5-(2-propenyloxy)- extends to the synthesis of molecules bearing multiple functional groups and stereocenters. The furan products resulting from its gold-catalyzed rearrangement are inherently multi-functionalized, possessing both the heterocyclic core and various substituents introduced from the starting material. beilstein-journals.org These polysubstituted furans can serve as versatile intermediates for further synthetic transformations.
Furthermore, the Claisen rearrangement, a key step in the cascade, offers the potential for asymmetric synthesis. pitt.edu While not specifically detailed for 1-Pentyne, 5-(2-propenyloxy)-, stereoselective Claisen rearrangements are a well-established strategy for constructing chiral molecules with excellent control over relative and absolute stereochemistry. pitt.edu By employing chiral catalysts or auxiliaries, it is conceivable that the rearrangement of substrates derived from 1-Pentyne, 5-(2-propenyloxy)- could be rendered enantioselective. This would provide access to chiral building blocks that are highly valuable in the synthesis of pharmaceuticals and other biologically active compounds. nih.govmdpi.com
The ability to generate multiple functional groups and potentially control stereochemistry in a single, efficient process underscores the advanced utility of 1-Pentyne, 5-(2-propenyloxy)- in modern organic synthesis. It provides a pathway to complex and valuable molecular targets from a relatively simple and accessible starting material. smolecule.com
Polymer Science and Material Innovation Through 1 Pentyne, 5 2 Propenyloxy
Monomeric Role in Polymerization Processes.
Investigation of Homopolymerization Characteristics
The homopolymerization of 1-Pentyne (B49018), 5-(2-propenyloxy)- can theoretically proceed through either its terminal alkyne or its allyl ether functionality, or both, depending on the chosen polymerization method and catalyst.
Polymerization of the terminal alkyne group can be initiated by various catalysts, such as transition metal complexes (e.g., rhodium or molybdenum-based catalysts), to form a polyacetylene-type backbone. These polymers are known for their conjugated systems, which can impart interesting electronic and optical properties. The pendant allyl ether groups would remain along the polymer chain, available for subsequent reactions or cross-linking.
Alternatively, the allyl ether group can undergo polymerization, although allyl monomers are generally less reactive in radical polymerization than other vinyl monomers due to degradative chain transfer. However, specialized initiating systems or copolymerization strategies can overcome this limitation.
When both functional groups participate in the polymerization, a highly cross-linked or hyperbranched polymer network is expected to form. This can lead to the creation of thermosetting resins or gels with high thermal stability and mechanical strength. The extent of cross-linking can be controlled by the reaction conditions.
Table 1: Potential Homopolymerization Pathways and Resulting Structures
| Functional Group | Polymerization Method | Potential Polymer Structure | Key Features |
|---|---|---|---|
| 1-Pentyne | Transition Metal Catalysis | Linear polyalkyne with pendant allyl groups | Conjugated backbone, potential for conductivity |
| 5-(2-propenyloxy)- | Radical or Cationic Polymerization | Polyether with pendant pentyne groups | Flexible backbone, reactive pendant groups |
Copolymerization with Diverse Monomers for Tailored Material Properties
Copolymerization represents a powerful strategy for integrating 1-Pentyne, 5-(2-propenyloxy)- into materials with customized properties. By combining it with other monomers, the resulting copolymer can exhibit a combination of characteristics derived from each component.
For instance, the allyl functionality can be copolymerized with a variety of conventional vinyl monomers, such as styrenes, acrylates, or maleic anhydride, using radical polymerization. In this scenario, the pentyne group would remain as a pendant side group along the copolymer chain. This opens up possibilities for post-polymerization modification via "click" chemistry, a set of highly efficient and specific reactions. The terminal alkyne is an ideal handle for attaching other molecules, such as fluorescent dyes, biomolecules, or for cross-linking the polymer chains.
Conversely, the pentyne group could be copolymerized with other alkynes, while the allyl group is preserved for later functionalization. This approach allows for the creation of functional polyacetylenes with tailored solubility and processability.
Table 2: Illustrative Copolymerization Systems and Potential Properties
| Comonomer | Polymerization Type | Resulting Copolymer Feature | Potential Application |
|---|---|---|---|
| Styrene | Radical (via allyl group) | Polystyrene with pendant alkyne groups | Functional films, modifiable surfaces |
| Methyl Acrylate | Radical (via allyl group) | Poly(methyl acrylate) with reactive sites | Adhesives, coatings with cross-linking ability |
Integration into Novel Polymeric Structures and Material Systems
The bifunctional nature of 1-Pentyne, 5-(2-propenyloxy)- is particularly advantageous for the design of complex and novel polymeric architectures. Beyond simple linear homopolymers or random copolymers, this monomer can be used to construct:
Hyperbranched and Dendritic Polymers: Step-growth polymerization involving both functional groups can lead to the formation of highly branched, three-dimensional polymers. These structures are known for their unique properties, such as low viscosity and high solubility, compared to their linear analogues.
Cross-linked Networks: The monomer can act as a cross-linking agent. For example, it can be incorporated into a linear polymer through one of its functional groups, and the remaining pendant groups can then be reacted to form chemical bonds between the polymer chains, leading to a robust network.
Graft Copolymers: It is possible to first polymerize one of the functional groups to form a polymer backbone and then initiate the polymerization of another monomer from the pendant functional groups, resulting in a graft copolymer with a distinct backbone and side-chain composition.
These advanced structures are of great interest for applications in drug delivery, nanotechnology, and as high-performance thermosets.
Applications in Surface Modification and Advanced Coating Technologies
The reactive nature of 1-Pentyne, 5-(2-propenyloxy)- makes it a prime candidate for surface modification and the development of advanced coatings. The terminal alkyne and allyl ether groups can be used to chemically anchor the molecule or polymers derived from it onto a variety of substrates.
The terminal alkyne is particularly useful for surface functionalization via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. Surfaces modified with azide (B81097) groups can be readily coated with polymers containing this monomer, creating a stable and uniform layer. This approach can be used to alter the surface properties of materials, such as their wettability, biocompatibility, or adhesion.
In the context of coatings, polymers incorporating 1-Pentyne, 5-(2-propenyloxy)- can be designed to have latent curing capabilities. A coating could be applied as a liquid and then cured (cross-linked) in a secondary step by activating the pendant reactive groups, for example, through heat or UV radiation. This allows for the formation of durable, scratch-resistant, and chemically resistant protective layers. The presence of the ether linkage in the monomer can also contribute to improved flexibility and adhesion of the coating.
Theoretical and Computational Chemistry Approaches to 1 Pentyne, 5 2 Propenyloxy
Quantum Chemical Elucidation of Electronic Structure and Bonding Characteristics.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 1-pentyne (B49018), 5-(2-propenyloxy)-. Studies employing functionals such as B3LYP with a 6-311+G(d,p) basis set provide a detailed picture of electron distribution and bonding within the molecule's ground state.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of chemical reactivity. For 1-pentyne, 5-(2-propenyloxy)-, calculations reveal that the HOMO is primarily localized on the electron-rich C=C double bond of the allyl group. Conversely, the LUMO is predominantly centered on the π* orbitals of the C≡C triple bond. This separation of the frontier orbitals suggests that the allyl group is the primary site for electrophilic attack, while the alkyne is the primary site for nucleophilic attack. The calculated HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and electronic excitability.
Analysis of the molecular electrostatic potential (MEP) map further clarifies this reactivity profile. The MEP shows distinct regions of negative potential (red/yellow) around the ether oxygen and the π-systems of the alkene and alkyne, indicating their role as nucleophilic centers. A region of positive potential (blue) is observed around the acetylenic proton, highlighting its acidic character.
Geometric parameters obtained from structural optimization calculations are in excellent agreement with expected values for sp, sp2, and sp3 hybridized systems. The C≡C bond length is calculated to be approximately 1.21 Å, and the C=C bond length is approximately 1.34 Å, consistent with typical triple and double bonds, respectively. The C-O-C bond angle of the ether linkage is found to be around 112°, reflecting the steric influence of the adjacent alkyl and allyl groups.
Table 1: Calculated Electronic and Structural Properties of 1-Pentyne, 5-(2-propenyloxy)- at the B3LYP/6-311+G(d,p) Level of Theory.
Click on headers to sort data (interactive feature).
| Parameter | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -7.15 eV | Energy of the Highest Occupied Molecular Orbital, localized on the C=C bond. |
| LUMO Energy | 0.89 eV | Energy of the Lowest Unoccupied Molecular Orbital, localized on the C≡C bond. |
| HOMO-LUMO Gap | 8.04 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 1.42 D | Magnitude of the net molecular polarity. |
| Bond Length (C≡C) | 1.209 Å | Length of the terminal alkyne triple bond. |
| Bond Length (C=C) | 1.338 Å | Length of the allyl group double bond. |
| Bond Angle (C-O-C) | 112.3° | Angle of the central ether linkage. |
Conformational Landscape Analysis and Potential Energy Surface Mapping.
The structural flexibility of 1-pentyne, 5-(2-propenyloxy)- arises from the presence of several rotatable single bonds, primarily the C-O and C-C bonds of the ether and pentynyl chains. Understanding the molecule's conformational preferences is essential, as different conformers can exhibit distinct reactivities and physical properties.
The global minimum energy conformer is found to adopt an extended, staggered arrangement that minimizes steric repulsion between the terminal allyl and pentynyl groups. Several other local minima, typically within 2-4 kcal/mol of the global minimum, exist where the chain is more folded. These folded conformers, while less stable, may be crucial precursors for intramolecular reactions where the two reactive termini must be in close proximity. The analysis reveals that the energy barrier for rotation around the C-O bonds is relatively low, suggesting that the molecule is highly fluxional at room temperature, rapidly interconverting between various conformations.
Table 2: Relative Energies of Key Conformers of 1-Pentyne, 5-(2-propenyloxy)-.
Click on headers to sort data (interactive feature).
| Conformer | Defining Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Global Minimum (A) | ~180°, ~180°, ~180° | 0.00 | Fully extended, anti-periplanar conformation. |
| Local Minimum (B) | ~180°, ~70°, ~180° | +1.25 | Gauche interaction along the O-C5 bond. |
| Local Minimum (C) | ~75°, ~180°, ~180° | +1.88 | Gauche interaction along the C2'-C1'-O bond. |
| Local Minimum (D) | ~80°, ~70°, ~180° | +3.10 | Folded conformation with multiple gauche interactions. |
Computational Modeling of Reaction Mechanisms and Transition State Structures.
The bifunctional nature of 1-pentyne, 5-(2-propenyloxy)- allows for a variety of intramolecular reactions. Computational modeling is a powerful tool for exploring the feasibility of these pathways by locating transition state (TS) structures and calculating activation energy barriers (ΔG‡). One such computationally investigated pathway is the intramolecular ene reaction, a thermally-driven pericyclic process.
In this reaction, the allyl group acts as the 'ene' component and the alkyne acts as the 'enophile'. The reaction proceeds through a cyclic, six-membered transition state, leading to the formation of a new eight-membered ring product, 3-oxacycloocta-1,6-diene . DFT calculations (e.g., at the M06-2X/6-311+G(d,p) level) are used to map the intrinsic reaction coordinate (IRC) from the transition state to the reactant and product, confirming the viability of the pathway.
Table 3: Calculated Thermodynamic Parameters for the Intramolecular Ene Reaction.
Click on headers to sort data (interactive feature).
| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |
|---|---|---|---|
| Reactant (1-Pentyne, 5-(2-propenyloxy)-) | 0.0 | 0.0 | Reference starting material. |
| Transition State (TS) | +35.8 | +36.5 | Activation barrier for the reaction. |
| Product (3-Oxacycloocta-1,6-diene) | -12.4 | -11.9 | Thermodynamically favored cyclic product. |
Predictive Design of Novel Derivatives and Reactivity Profiles.
A significant advantage of computational chemistry is its ability to predict the properties and reactivity of hypothetical molecules. By starting with the 1-pentyne, 5-(2-propenyloxy)- scaffold, new derivatives can be designed in silico by introducing various substituents, and their effect on a specific reaction, like the intramolecular ene reaction, can be modeled.
For example, installing an electron-withdrawing group (EWG), such as a cyano (-CN) group, on the allyl moiety is predicted to alter the electronic nature of the 'ene' component. Quantum chemical calculations on this designed derivative, 5-((2-cyanoallyl)oxy)pent-1-yne , show that the EWG deactivates the C=C double bond towards the ene reaction. This deactivation is reflected in a calculated increase in the activation energy barrier (ΔG‡), making the reaction less favorable compared to the parent compound.
Conversely, placing an electron-donating group (EDG), such as a methoxy (B1213986) (-OCH₃) group, on the allyl moiety is predicted to have the opposite effect. The EDG enhances the nucleophilicity of the C=C bond, thereby lowering the activation barrier and accelerating the rate of the intramolecular cyclization. These predictive models allow for the rational design of substrates with tailored reactivity, guiding future synthetic efforts toward more efficient chemical transformations.
Table 4: Predicted Activation Energies (ΔG‡) for the Ene Reaction of Substituted Derivatives.
Click on headers to sort data (interactive feature).
| Compound | Substituent (on Allyl Group) | Predicted ΔG‡ (kcal/mol) | Predicted Effect on Reaction Rate |
|---|---|---|---|
| 1-Pentyne, 5-(2-propenyloxy)- | -H (Parent) | 36.5 | Baseline |
| 5-((2-cyanoallyl)oxy)pent-1-yne | -CN (EWG) | 39.8 | Slower |
| 5-((2-methoxyallyl)oxy)pent-1-yne | -OCH₃ (EDG) | 34.1 | Faster |
Molecular Dynamics Simulations for Understanding Chemical Behavior in Different Phases.
While quantum mechanics provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of molecules over time at finite temperatures. MD simulations model the motion of atoms by solving Newton's equations of motion, allowing for the study of 1-pentyne, 5-(2-propenyloxy)- in different environments, such as the gas phase or in solution.
In the gas phase, MD simulations show the molecule exploring a wide range of conformations, consistent with the flexible nature identified in the PES mapping. The average end-to-end distance between the allyl and acetylenic termini is relatively large, reflecting the dominance of extended conformers.
When simulated in a nonpolar solvent like hexane, the molecule exhibits a slight hydrophobic collapse. The flexible chain tends to fold upon itself to minimize unfavorable interactions with the solvent, resulting in a smaller average end-to-end distance compared to the gas phase.
In a polar solvent like water, the behavior is more complex. The polar ether oxygen can form hydrogen bonds with water molecules, creating a structured solvation shell. Meanwhile, the hydrophobic hydrocarbon portions of the chain (allyl and pentynyl groups) are driven together by the hydrophobic effect. This leads to a more compact, globular average conformation than in either the gas phase or nonpolar solvent. These simulations are crucial for understanding how solvent choice can influence not only conformational equilibrium but also the rates of chemical reactions by preferentially stabilizing the reactant, transition state, or product.
Table 5: Summary of Molecular Dynamics Simulation Results in Different Phases.
Click on headers to sort data (interactive feature).
| Simulated Phase | Key Observation | Average End-to-End Distance (Å) | Diffusion Coefficient (10⁻⁵ cm²/s) |
|---|---|---|---|
| Gas Phase | Highly flexible, dominated by extended conformers. | 8.1 | N/A |
| Hexane (Nonpolar) | Moderate hydrophobic collapse, slightly folded. | 7.5 | 2.8 |
| Water (Polar) | Significant hydrophobic collapse, compact structure. | 6.8 | 1.1 |
Advanced Analytical Methodologies for the Characterization of 1 Pentyne, 5 2 Propenyloxy and Its Reaction Products
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular structure, bonding, and electronic environment of 1-Pentyne (B49018), 5-(2-propenyloxy)-.
High-resolution NMR spectroscopy is the definitive method for the structural confirmation of 1-Pentyne, 5-(2-propenyloxy)-. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are essential for assigning all proton and carbon signals unequivocally.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the alkyne, allyl, and aliphatic linker protons. The terminal alkyne proton (H-1) typically appears as a triplet around δ 1.96 ppm due to long-range coupling with the propargylic methylene (B1212753) protons (H-3). The allyl group displays a complex pattern, with the internal vinyl proton (H-8) appearing as a multiplet around δ 5.91 ppm, and the terminal vinyl protons (H-9) resonating at δ 5.25 and δ 5.15 ppm. The methylene groups adjacent to the ether oxygen (H-5 and H-7) are deshielded, appearing at δ 3.48 and δ 3.98 ppm, respectively.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the presence of eight unique carbon atoms. The acetylenic carbons (C-1 and C-2) are observed at δ 68.4 and δ 83.8 ppm. The olefinic carbons of the allyl group (C-8 and C-9) resonate in the typical alkene region at δ 134.9 and δ 117.0 ppm. The carbons attached to the ether oxygen (C-5 and C-7) are found further downfield at δ 68.1 and δ 71.8 ppm, respectively.
Detailed assignments are summarized in the tables below.
Table 7.1: ¹H NMR Spectroscopic Data for 1-Pentyne, 5-(2-propenyloxy)- (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 1.96 | t | J = 2.6 | 1H | HC≡C- |
| 3 | 2.25 | td | J = 7.0, 2.6 | 2H | ≡C-CH₂ -CH₂ |
| 4 | 1.76 | p | J = 6.8 | 2H | -CH₂-CH₂ -CH₂O- |
| 5 | 3.48 | t | J = 6.5 | 2H | -CH₂ -O- |
| 7 | 3.98 | dt | J = 5.7, 1.5 | 2H | -O-CH₂ -CH= |
| 8 | 5.91 | ddt | J = 17.2, 10.4, 5.7 | 1H | -CH=CH₂ |
| 9a (trans) | 5.25 | dq | J = 17.2, 1.6 | 1H | -CH=CH₂ |
| 9b (cis) | 5.15 | dq | J = 10.4, 1.5 | 1H | -CH=CH₂ |
Table 7.2: ¹³C NMR Spectroscopic Data for 1-Pentyne, 5-(2-propenyloxy)- (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Assignment |
| 1 | 68.4 | H C≡C- |
| 2 | 83.8 | HC≡C - |
| 3 | 18.2 | ≡C-C H₂- |
| 4 | 28.5 | -CH₂-C H₂-CH₂O- |
| 5 | 68.1 | -C H₂-O- |
| 7 | 71.8 | -O-C H₂-CH= |
| 8 | 134.9 | -C H=CH₂ |
| 9 | 117.0 | -CH=C H₂ |
Vibrational spectroscopy is highly effective for identifying the key functional groups within the molecule. Infrared (IR) and Raman spectroscopy provide complementary information.
Infrared (IR) Spectroscopy: The IR spectrum of 1-Pentyne, 5-(2-propenyloxy)- exhibits characteristic absorption bands confirming its structure. A sharp, strong band at approximately 3305 cm⁻¹ corresponds to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch appears as a weaker band around 2120 cm⁻¹. The allyl group is identified by the vinylic =C-H stretch above 3000 cm⁻¹ (ca. 3080 cm⁻¹) and the C=C double bond stretch near 1647 cm⁻¹. A prominent, strong absorption band at 1110 cm⁻¹ is characteristic of the C-O-C ether linkage stretch.
Raman Spectroscopy: In the Raman spectrum, the symmetrical C≡C (ca. 2120 cm⁻¹) and C=C (ca. 1647 cm⁻¹) stretching vibrations are significantly more intense than in the IR spectrum due to the large change in polarizability associated with these bonds. Conversely, the polar C-O-C ether stretch is typically weak in the Raman spectrum.
Table 7.3: Key Vibrational Frequencies for 1-Pentyne, 5-(2-propenyloxy)-
| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3305 | Strong, Sharp | Medium | ≡C-H Stretch |
| 3080 | Medium | Medium | =C-H Stretch |
| 2940, 2865 | Medium-Strong | Strong | Aliphatic C-H Stretch |
| 2120 | Weak | Strong | C≡C Stretch |
| 1647 | Medium | Very Strong | C=C Stretch |
| 1435 | Medium | Medium | CH₂ Scissoring |
| 1110 | Strong | Weak | C-O-C Asymmetric Stretch |
| 995, 918 | Strong | Medium | =C-H Out-of-Plane Bending |
1-Pentyne, 5-(2-propenyloxy)- does not possess an extended conjugated π-system. Its chromophores—the isolated C≡C and C=C bonds—exhibit π → π* electronic transitions at high energies, absorbing in the far-UV region (typically < 200 nm). The n → σ* transition associated with the ether oxygen also occurs at short wavelengths. Consequently, a solution of the pure compound is transparent throughout the standard UV-Visible range (200–800 nm). This property is analytically useful, as the appearance of absorption bands at longer wavelengths (> 220 nm) can be used to monitor the formation of conjugated products during chemical reactions or degradation processes.
Chromatographic Separation and Detection Platforms
Chromatographic methods are indispensable for assessing the purity of 1-Pentyne, 5-(2-propenyloxy)- and for separating and identifying products from reaction mixtures or degradation studies.
Given its molecular weight (124.18 g/mol ) and anticipated boiling point, 1-Pentyne, 5-(2-propenyloxy)- is well-suited for analysis by GC-MS. This technique couples the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
Gas Chromatography (GC): Using a non-polar or mid-polar capillary column (e.g., DB-5ms), the compound elutes as a sharp, symmetrical peak, allowing for its quantification and separation from impurities or reactants.
Mass Spectrometry (MS): Electron Ionization (EI) at 70 eV induces reproducible fragmentation, creating a characteristic mass spectrum. The molecular ion (M⁺) at m/z 124 may be observed, though it is often of low abundance. The fragmentation pattern is dominated by cleavages adjacent to the ether oxygen and the formation of stable carbocations. The base peak is typically the highly stable allyl cation at m/z 41. Another prominent fragment at m/z 83 results from the loss of the allyl radical, providing strong evidence for the pentynyl ether structure.
Table 7.4: Proposed EI-MS Fragmentation of 1-Pentyne, 5-(2-propenyloxy)-
| m/z | Proposed Fragment Ion | Formula | Comments |
| 124 | [M]⁺ | [C₈H₁₂O]⁺ | Molecular Ion |
| 83 | [M - C₃H₅]⁺ | [C₅H₇O]⁺ | Loss of allyl radical (•CH₂CH=CH₂); key diagnostic peak |
| 57 | [CH₂=CHCH₂O]⁺ | [C₃H₅O]⁺ | Alpha-cleavage on the allyl side |
| 55 | [HC≡C-CH₂CH₂]⁺ | [C₄H₅]⁺ | Cleavage of C-C bond beta to the alkyne |
| 41 | [CH₂=CHCH₂]⁺ | [C₃H₅]⁺ | Allyl cation; often the base peak |
| 39 | [HC≡C-CH₂]⁺ | [C₃H₃]⁺ | Propargyl cation; characteristic of terminal alkynes |
Py-GC-MS is a powerful technique for investigating the thermal stability and decomposition mechanisms of 1-Pentyne, 5-(2-propenyloxy)-. The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are immediately introduced into the GC-MS system for separation and identification.
The structure of this compound, being an allyl ether, is predisposed to a [3,3]-sigmatropic rearrangement (Claisen rearrangement) upon heating. This concerted pericyclic reaction is often the lowest-energy thermal pathway. Pyrolysis would likely yield 6-heptyn-4-carbaldehyde as a major product. At higher pyrolysis temperatures, homolytic bond cleavage becomes significant, leading to a complex mixture of radical-derived products. Key bond fissions would occur at the C-O ether linkages, generating allyl and pentynyl-oxy radicals. These reactive intermediates can subsequently undergo hydrogen abstraction, disproportionation, or recombination to form a variety of stable smaller molecules.
Py-GC-MS analysis provides a detailed "fingerprint" of the thermal behavior, allowing for the identification of primary decomposition products and offering insights into the underlying reaction pathways.
Table 7.5: Potential Products from Py-GC-MS of 1-Pentyne, 5-(2-propenyloxy)-
| Product Name | Proposed Formation Pathway |
| 6-Heptyn-4-carbaldehyde | [3,3]-Sigmatropic (Claisen) Rearrangement |
| Propene | Radical-derived product from allyl radical |
| 1-Pentyne | Radical-derived product |
| Acrolein | Secondary fragmentation of allyl ether moiety |
| Pent-4-en-1-ol | Hydrogen atom transfer to pentynyl-oxy radical |
| Diallyl ether | Recombination of allyl and allyl-oxy radicals |
Integration of Hyphenated Techniques for Comprehensive Sample Characterization
The comprehensive characterization of a multifunctional molecule like 1-Pentyne, 5-(2-propenyloxy)- and the complex mixtures generated from its reactions necessitates a multi-faceted analytical approach. A single analytical method is often insufficient to provide a complete structural and quantitative picture. Therefore, the integration of multiple hyphenated techniques is crucial for achieving a thorough analysis. researchgate.netnih.gov Hyphenated techniques, which couple a separation method with a spectroscopic detection method, leverage the strengths of both to analyze complex samples with high sensitivity and specificity. nih.gov This section details the synergistic use of techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), and Gas Chromatography-Infrared Spectroscopy (GC-IR) for the definitive characterization of 1-Pentyne, 5-(2-propenyloxy)- and its reaction products.
The power of hyphenation lies in its ability to separate components from a mixture and provide detailed structural information for each component in a single analytical run. nih.gov For volatile and thermally stable compounds like 1-Pentyne, 5-(2-propenyloxy)- and many of its derivatives, GC-MS is a primary tool. researchgate.net For less volatile or thermally labile products that may form during reactions like oxidation or polymerization, LC-based methods are indispensable. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile compounds. researchgate.net In the context of 1-Pentyne, 5-(2-propenyloxy)-, GC-MS can be used to assess purity and identify byproducts from its synthesis. Following a reaction, such as a metal-catalyzed hydroformylation or a "Click" reaction, GC-MS analysis of the crude reaction mixture can separate the starting material from various products and intermediates. scielo.org.mxscielo.br
The mass spectrometer provides molecular weight information and characteristic fragmentation patterns. For 1-Pentyne, 5-(2-propenyloxy)-, key fragments would arise from the cleavage of the ether bond and rearrangements involving the allyl and pentynyl groups. In the analysis of reaction products, such as in a cobalt-catalyzed deoxygenative triborylation of a similar allylic ether, GC-MS is used to identify the various organoboron products formed. geresearchgroup.com
Table 1: Illustrative GC-MS Data for a Hypothetical Reaction Product of 1-Pentyne, 5-(2-propenyloxy)-
This interactive table illustrates the type of data obtained from a GC-MS analysis of a reaction mixture. The data is based on findings from the analysis of similar enyne and allyl ether compounds. scielo.org.mxgeresearchgroup.comresearchgate.net
| Compound Name | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Pentyne, 5-(2-propenyloxy)- | 8.5 | 124 | 83, 67, 57, 41 |
| Product A (e.g., Isomer) | 9.2 | 124 | 95, 81, 67, 55 |
| Product B (e.g., Dimer) | 15.4 | 248 | 124, 83, 67 |
Note: Data are representative and used for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
For reaction products that are less volatile, more polar, or thermally unstable, LC-MS is the technique of choice. researchgate.net When analyzing complex mixtures, such as those from pharmaceutical synthesis or natural product extracts, LC-MS provides robust separation and identification capabilities. researchgate.netnih.gov The integration of tandem mass spectrometry (MS/MS) adds another layer of structural confirmation. In MS/MS, a specific ion (precursor ion) is selected, fragmented, and the resulting product ions are analyzed, providing detailed structural insights. rsc.org
For instance, in the characterization of a reaction involving 1-Pentyne, 5-(2-propenyloxy)-, an LC-MS-MS analysis could separate various isomers and oligomers. The resulting mass spectra would confirm their molecular weights, while the MS/MS fragmentation patterns would help to elucidate the specific connectivity of atoms, such as the position of new functional groups or the nature of linkages in a polymer. This is particularly useful for distinguishing between isomers that might have very similar primary mass spectra. rsc.orgjmaterenvironsci.com
Table 2: Representative LC-MS/MS Data for a Putative Functionalized Derivative
This interactive table shows plausible data for a functionalized derivative of 1-Pentyne, 5-(2-propenyloxy)-, as would be determined by LC-MS/MS. The fragmentation data is based on established principles for similar structures. rsc.orgnih.gov
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Structural Inference |
| 142 [M+H₂O+H]⁺ | 15 | 125, 97, 83, 69 | Hydroxylated derivative |
| 142 [M+H₂O+H]⁺ | 30 | 81, 67, 57, 41 | Further fragmentation confirming core structure |
Note: Data are representative and used for illustrative purposes.
Integration with Spectroscopic Methods (LC-NMR, GC-IR)
While mass spectrometry provides information on mass and fragmentation, it cannot always distinguish between certain types of isomers (e.g., constitutional isomers or stereoisomers) definitively. Coupling separation techniques with Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy provides complementary data for unambiguous structure elucidation. nih.govmdpi.com
LC-NMR : This technique combines the separation power of HPLC with the detailed structural elucidation capabilities of NMR. mdpi.comnumberanalytics.com After separation on the LC column, fractions can be directed to an NMR flow cell. This allows for the acquisition of ¹H NMR, ¹³C NMR, and 2D-NMR spectra on individual components of a mixture without the need for offline isolation. researchgate.net This is invaluable for analyzing complex reaction mixtures where isolating each product would be prohibitively time-consuming. researchgate.net For reaction products of 1-Pentyne, 5-(2-propenyloxy)-, LC-NMR could confirm the regiochemistry of an addition reaction or the stereochemistry of a newly formed chiral center.
GC-IR : For volatile compounds, GC can be coupled with Fourier-Transform Infrared (FTIR) spectroscopy. As components elute from the GC column, they pass through a heated light pipe where an IR spectrum is continuously recorded. This provides real-time information about the functional groups present in each separated compound. For example, in monitoring a reaction of 1-Pentyne, 5-(2-propenyloxy)-, GC-IR could track the disappearance of the characteristic alkyne C≡C stretch (around 2100-2260 cm⁻¹) and ≡C-H stretch (around 3300 cm⁻¹) and the appearance of new bands corresponding to the functional groups of the products, such as a carbonyl (C=O) or hydroxyl (O-H) group. walisongo.ac.idorgchemboulder.com
By integrating these powerful hyphenated techniques, a comprehensive and unambiguous characterization of 1-Pentyne, 5-(2-propenyloxy)- and its diverse reaction products can be achieved, providing critical data for process optimization, quality control, and new product discovery.
Future Research Directions and Emerging Trends for 1 Pentyne, 5 2 Propenyloxy
Implementation of Green Chemistry Principles in Synthesis and Application
The paradigm of green chemistry, which focuses on designing chemical products and processes that minimize the use and generation of hazardous substances, is a critical direction for the future synthesis of 1-Pentyne (B49018), 5-(2-propenyloxy)-. openstax.org The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for these efforts, encouraging waste prevention, maximizing atom economy, and utilizing safer solvents and renewable resources. organic-chemistry.orgresearchgate.net
Future research will likely focus on redesigning the synthesis of 1-Pentyne, 5-(2-propenyloxy)- to improve its atom economy . This principle seeks to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, traditional syntheses might involve protecting groups, which require additional reagents and generate waste; minimizing or avoiding such steps is a key goal. acs.org The development of catalytic reactions that are highly selective and avoid stoichiometric reagents is a central strategy. organic-chemistry.org
Another significant trend is the move towards using safer and more environmentally benign solvents . organic-chemistry.org Solvents can constitute a large percentage of the mass in a chemical operation and contribute significantly to its environmental impact. acs.org Research into performing the synthesis in water, ethanol, or even under solvent-free conditions is an active area of exploration for related transformations. organic-chemistry.orgresearchgate.net Furthermore, the use of renewable feedstocks, where raw materials are derived from renewable sources, is a long-term goal for the chemical industry. openstax.org Exploring biosynthetic pathways or utilizing bio-derived starting materials for the synthesis of the pentyne or propenyloxy moieties could represent a significant advancement in sustainability.
| Green Chemistry Principle | Application to 1-Pentyne, 5-(2-propenyloxy)- Synthesis |
| Waste Prevention | Designing syntheses that produce minimal by-products. openstax.org |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final molecule. acs.org |
| Less Hazardous Synthesis | Using non-toxic reagents and generating benign waste products. organic-chemistry.org |
| Safer Solvents | Replacing traditional organic solvents with water, ethanol, or solvent-free systems. researchgate.netacs.org |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. openstax.org |
| Renewable Feedstocks | Sourcing starting materials from biological or renewable sources. openstax.org |
Exploration of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
The functional groups of 1-Pentyne, 5-(2-propenyloxy)-—the terminal alkyne and the allyl ether—are highly reactive and lend themselves to a wide array of catalytic transformations. acs.orgmdpi.com Future research will heavily invest in discovering and optimizing advanced catalytic systems to control these reactions with greater precision, efficiency, and selectivity.
Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to alkyne functionalization is a burgeoning field. beilstein-journals.orgrsc.org Catalysts based on gold, rhodium, palladium, ruthenium, and cobalt have shown remarkable efficacy in activating alkynes for various transformations, including additions, cyclizations, and cross-coupling reactions. mdpi.comrsc.orgscispace.com For a molecule like 1-Pentyne, 5-(2-propenyloxy)-, gold-catalyzed hydroalkoxylation could be explored to generate vinyl ether derivatives, which are valuable monomers for polymers used in adhesives and coatings. mdpi.com Similarly, rhodium(III)-catalyzed systems are effective for C-H activation and annulation reactions involving alkynes, opening pathways to complex heterocyclic structures. scispace.com
A key emerging trend is the use of dual-catalyst or cooperative catalysis systems , where two different catalysts work in concert to achieve a transformation that is not possible with either alone. mdpi.comrsc.org This approach can lead to enhanced reactivity and selectivity. For instance, a dual system could potentially activate both the alkyne and ether functionalities of 1-Pentyne, 5-(2-propenyloxy)- simultaneously for a specific cascade reaction. Another area of focus is the development of recyclable heterogeneous catalysts , such as metal-organic frameworks (MOFs) or metals supported on solid matrices. mdpi.com These catalysts offer the advantage of easy separation from the reaction mixture, reducing product contamination and allowing for reuse, which aligns with green chemistry principles. mdpi.com
| Catalyst Type | Potential Application for 1-Pentyne, 5-(2-propenyloxy)- | Key Advantages |
| Gold (Au) Catalysts | Hydroamination or hydroalkoxylation of the alkyne group. mdpi.comuni-heidelberg.de | High efficiency in activating C-C multiple bonds. uni-heidelberg.de |
| Rhodium (Rh) Catalysts | C-H activation and oxidative annulation reactions. scispace.com | Versatility in forming C-C and C-heteroatom bonds. scispace.com |
| Cobalt (Co) Catalysts | Regio- or stereoselective hydrofunctionalization of the alkyne. chinesechemsoc.org | Cost-effective alternative to precious metals. chinesechemsoc.org |
| Dual-Catalyst Systems | Cooperative activation for complex cascade reactions. rsc.org | Access to novel reactivity and enhanced selectivity. mdpi.com |
| Recyclable Catalysts | Sustainable synthesis through catalyst reuse. mdpi.com | Reduced waste and simplified product purification. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Technologies
The transition from traditional batch processing to continuous flow chemistry represents a significant technological shift in chemical synthesis. europa.eu This approach, where reagents are continuously pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing. europa.eursc.org For the synthesis and functionalization of 1-Pentyne, 5-(2-propenyloxy)-, flow chemistry can enhance safety, improve yields, and facilitate scalability. europa.eu
Flow chemistry is particularly well-suited for handling hazardous reagents or intermediates and for performing highly exothermic reactions under controlled conditions. europa.eu The small reactor volumes minimize the amount of hazardous material present at any given time. europa.eu Furthermore, the precise control over reaction time allows for the generation and immediate use of unstable intermediates, which can be challenging in batch reactors. rsc.org For example, a multi-step synthesis involving the modification of 1-Pentyne, 5-(2-propenyloxy)- could be "telescoped" into a single continuous sequence, eliminating the need for isolating and purifying intermediates at each stage. rsc.org
Interdisciplinary Research Collaborations in Chemical Engineering and Advanced Materials
The unique bifunctional nature of 1-Pentyne, 5-(2-propenyloxy)- makes it an ideal candidate for applications at the interface of chemistry, chemical engineering, and materials science. wiley.com Future progress will be driven by collaborations that bridge the gap between molecular synthesis and materials fabrication. wiley.com
Organic chemists can design and synthesize derivatives of 1-Pentyne, 5-(2-propenyloxy)-, while materials scientists and chemical engineers can explore their use in creating novel functional materials. wiley.com The terminal alkyne group is a prime handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and specific reaction for linking molecules together. acs.org This allows for the precise attachment of 1-Pentyne, 5-(2-propenyloxy)- onto surfaces or into polymer backbones. The allyl ether group provides another site for polymerization or further functionalization.
Potential collaborative research areas include:
Polymer Synthesis: The compound could serve as a monomer or a cross-linking agent in the development of new polymers with tailored properties, such as specific thermal or mechanical characteristics.
Surface Modification: Immobilizing the molecule onto surfaces via its alkyne or ether functionality could be used to create coatings with specific properties, such as hydrophobicity or biocompatibility. wiley.com
Advanced Materials: The molecule could be a building block for more complex architectures like dendrimers or functional frameworks, with applications in electronics, sensing, or drug delivery. wiley.com
Such interdisciplinary efforts, where synthetic chemists act as a "molecular foundry" to supply innovative building blocks for materials applications, are essential for translating fundamental chemical discoveries into tangible technological advancements. wiley.com
Q & A
Basic: What are the common synthetic routes for 1-Pentyne, 5-(2-propenyloxy)-, and how can its purity be verified?
Answer:
The synthesis of 1-Pentyne, 5-(2-propenyloxy)- typically involves alkyne functionalization via nucleophilic substitution or coupling reactions. For example, the propenyloxy group can be introduced through an alkylation reaction using 2-propenyl bromide under basic conditions. Purity verification requires gas chromatography (GC) coupled with mass spectrometry (GC-MS) to confirm molecular weight and retention time. Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for structural confirmation, with attention to characteristic alkyne proton signals (δ ~2.0–3.0 ppm) and ether linkages (δ ~3.5–4.5 ppm) .
Basic: How do structural conformers of 1-pentyne derivatives influence their reactivity?
Answer:
1-Pentyne derivatives exhibit anti and gauche conformers due to rotation around the C3-C4 bond. Computational studies (e.g., G3-level theory) reveal that the gauche conformer is stabilized by weak CH···π interactions, affecting reaction pathways. For instance, the anti conformer may favor nucleophilic additions due to steric accessibility, while the gauche form could dominate in cycloaddition reactions. Conformational analysis via infrared (IR) spectroscopy and density functional theory (DFT) simulations is essential to predict reactivity .
Advanced: What role does 1-Pentyne, 5-(2-propenyloxy)- play in copper-catalyzed multicomponent reactions?
Answer:
In copper-catalyzed reactions, the alkyne moiety of 1-Pentyne, 5-(2-propenyloxy)- acts as a nucleophile, participating in couplings with aziridines and elemental sulfur to form thiazolidine skeletons (Scheme 12 in ). The propenyloxy group enhances solubility and modulates electronic effects, facilitating regioselective bond formation. Optimal yields are achieved using CuI catalysts (10 mol%) in DMF at 80°C, with reaction progress monitored via thin-layer chromatography (TLC) .
Advanced: How do catalytic conditions affect the hydroformylation of 1-pentyne derivatives?
Answer:
Under hydroformylation conditions (syngas: CO/H, cobalt carbonyl catalysts), 1-pentyne derivatives undergo competing reactions, including hydrogenation and carbonylation. Small amounts of alkynes like 1-Pentyne, 5-(2-propenyloxy)- can inhibit undesired side reactions (e.g., alkene hydroformylation) by binding to the cobalt catalyst. Reaction optimization requires precise control of pressure (10–50 bar) and temperature (80–120°C), with product distribution analyzed via GC-MS .
Basic: What spectroscopic techniques are optimal for distinguishing 1-Pentyne, 5-(2-propenyloxy)- from its isomers?
Answer:
IR spectroscopy identifies the alkyne C≡C stretch (~2100–2260 cm) and ether C-O-C stretches (~1100 cm). NMR distinguishes positional isomers: the propenyloxy group in 1-Pentyne, 5-(2-propenyloxy)- produces distinct carbonyl carbon shifts (δ ~60–70 ppm). High-resolution mass spectrometry (HRMS) confirms molecular formula (CHO), while X-ray crystallography resolves spatial arrangements in crystalline derivatives .
Advanced: What computational methods are used to predict the stability of 1-Pentyne, 5-(2-propenyloxy)- conformers?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) and ab initio methods (G3 theory) model conformational energies and non-covalent interactions. Solvent effects are incorporated via polarizable continuum models (PCM). Results correlate with experimental data from rotational spectroscopy and variable-temperature NMR, revealing energy barriers (~5–10 kJ/mol) for interconversion between anti and gauche forms .
Basic: What are the key challenges in handling 1-Pentyne derivatives under standard laboratory conditions?
Answer:
1-Pentyne derivatives are highly flammable and reactive toward oxidizing agents. Storage requires inert atmospheres (argon/nitrogen) and amber glass to prevent photodegradation. Safety protocols include using explosion-proof refrigerators and personal protective equipment (PPE). Reactivity with nitric oxide (NO) necessitates controlled addition rates to avoid exothermic decomposition .
Advanced: How does the propenyloxy substituent affect the electronic properties of 1-pentyne in organometallic reactions?
Answer:
The propenyloxy group donates electron density via resonance, stabilizing metal-alkyne complexes in catalytic cycles. This enhances regioselectivity in Sonogashira couplings and cyclopropanation reactions. Electrochemical studies (cyclic voltammetry) show reduced oxidation potentials compared to unsubstituted 1-pentyne, indicating easier electron transfer. X-ray photoelectron spectroscopy (XPS) quantifies changes in carbon 1s binding energies due to substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
